molecular formula C17H16N2O3 B11118250 4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide

4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide

Cat. No.: B11118250
M. Wt: 296.32 g/mol
InChI Key: YFQHGOJAWALGLN-KHPPLWFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide typically involves the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then characterized using various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. This complexation prevents the metal from undergoing oxidation and corrosion . The compound’s hydrazide group plays a crucial role in this process, as it can donate electrons to the metal surface, forming a protective barrier.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and hydrazide groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to act as a corrosion inhibitor and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-hydroxy-N'-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide

InChI

InChI=1S/C17H16N2O3/c1-12-2-4-13(5-3-12)16(21)10-11-18-19-17(22)14-6-8-15(20)9-7-14/h2-11,18,20H,1H3,(H,19,22)/b11-10-

InChI Key

YFQHGOJAWALGLN-KHPPLWFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NNC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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